2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid
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Overview
Description
2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a fluorine atom in the benzofuran ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through various methods, including free radical cyclization and proton quantum tunneling.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzofuran ring using fluorinating agents under controlled conditions.
Attachment of the Propanoic Acid Group: The propanoic acid group is attached to the benzofuran ring through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound modulates signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB), a principal transcription factor involved in cell growth, cell death, and inflammation . This modulation leads to various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to the presence of the fluorine atom in the benzofuran ring, which enhances its chemical stability and biological activity compared to other similar compounds . The specific arrangement of the fluorine atom and the propanoic acid group contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9FO3 |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(7-fluoro-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H9FO3/c1-6(11(13)14)9-5-7-3-2-4-8(12)10(7)15-9/h2-6H,1H3,(H,13,14) |
InChI Key |
KAEBTFRUSHOEKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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